1-Androstenedione

Catalog No.
S639182
CAS No.
571-40-4
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Androstenedione

CAS Number

571-40-4

Product Name

1-Androstenedione

IUPAC Name

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1

InChI Key

WJIQCDPCDVWDDE-WZNAKSSCSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C
  • Testosterone: The primary male sex hormone responsible for muscle growth, bone development, and sperm production
  • Estrogens: A group of female sex hormones, including estradiol, involved in sexual development, bone health, and regulating the menstrual cycle

Beyond its natural role, 1-AD holds potential applications in various scientific research fields:

Studying Steroidogenesis

Researchers utilize 1-AD in studies investigating steroidogenesis, the process by which the body produces steroid hormones. By analyzing the conversion of 1-AD into other hormones, scientists can gain insights into the regulation and potential disruptions of this crucial pathway. This knowledge is valuable for understanding and managing hormonal imbalances associated with various medical conditions.

Developing Pharmaceutical Products

-AD serves as a starting material for the synthesis of various pharmaceutical drugs, including:

  • Testosterone replacement therapy: Used to treat conditions like hypogonadism, where the body produces insufficient testosterone
  • Estrogens: Used in hormone replacement therapy for menopausal symptoms and certain types of contraception
  • Corticosteroids: Used to treat inflammatory and autoimmune conditions

1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione, is a synthetic androgen and anabolic steroid. It is a derivative of the naturally occurring steroid androstenedione and serves as a prohormone for 1-testosterone, which is a potent androgen. The compound is characterized by its molecular formula C19H26O2C_{19}H_{26}O_{2} and a molar mass of approximately 286.415 g/mol. It is primarily utilized in bodybuilding and athletic performance enhancement due to its anabolic properties, although it is prohibited in competitive sports by the World Anti-Doping Agency.

As mentioned previously, 1-Androstenedione can be converted to 1-Testosterone in the body []. 1-Testosterone is an androgen, a type of sex hormone that can influence muscle and bone growth and development []. However, the exact mechanisms of how 1-Androstenedione affects the body are not fully understood and require further research [].

Due to its potential to convert to 1-Testosterone, 1-Androstenedione can have similar health risks as other anabolic steroids []. These risks include:

  • Liver damage [].
  • Increased risk of cardiovascular problems [].
  • Mood swings and aggression [].
  • Stunted growth in adolescents [].
That are critical for its biological activity and conversion into other steroid hormones:

  • Oxidation: This involves the introduction of oxygen into the molecular structure, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride facilitate the conversion of ketones to alcohols.
  • Substitution Reactions: Halogenation can occur using bromine or chlorine, leading to the formation of halogenated derivatives.

These reactions are essential for synthesizing other steroidal compounds such as testosterone and estrone .

The primary biological activity of 1-androstenedione lies in its role as a prohormone. Upon administration, it is converted into 1-testosterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase. This conversion allows it to exert androgenic effects by binding to androgen receptors, leading to increased protein synthesis, muscle mass, and strength. Additionally, it influences various cellular processes and signaling pathways that regulate metabolism and gene expression related to male characteristics .

1-Androstenedione can be synthesized through several methods:

  • Biotransformation: Utilizing microorganisms like Mycolicibacterium species can convert phytosterols into 1-androstenedione. This bioconversion process can be optimized for high yield in industrial settings.
  • Chemical Synthesis: Traditional chemical synthesis methods involve multi-step reactions starting from simpler steroid precursors, employing various reagents for oxidation and reduction .

The primary applications of 1-androstenedione include:

  • Performance Enhancement: Athletes and bodybuilders use it to increase muscle mass and improve physical performance.
  • Research: It serves as a subject of study in endocrinology and pharmacology, particularly concerning anabolic steroids and their effects on human physiology.

Despite its applications, it is essential to note that its use is banned in most competitive sports due to potential health risks and ethical concerns .

Interaction studies have shown that 1-androstenedione can influence various metabolic pathways. It interacts with enzymes involved in steroidogenesis, including aromatase and hydroxysteroid dehydrogenases. These interactions can lead to altered levels of testosterone and estrogen in the body. Furthermore, studies indicate that the compound may have varying effects based on dosage, with higher doses potentially leading to adverse effects such as hormonal imbalances .

Several compounds share structural similarities with 1-androstenedione, each with unique properties:

CompoundStructure TypeKey Differences
AndrostenedioneEndogenous steroidPrecursor for both testosterone and estrogen.
TestosteroneActive androgenMore potent than 1-androstenedione; direct androgenic effects.
DihydrotestosteroneReduced form of testosteroneMore potent androgen; derived from testosterone.
DehydroepiandrosteronePrecursor hormoneLess potent; serves as a precursor for both androgens and estrogens.
AndrosteroneMetabolite of testosteroneWeaker androgenic effects compared to 1-androstenedione.

The uniqueness of 1-androstenedione lies in its specific conversion pathway to 1-testosterone, which provides distinct anabolic benefits while being less potent than testosterone itself .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

UNII

C1091EX356

Other CAS

571-40-4

Wikipedia

1-Androstenedione

Dates

Modify: 2024-04-14

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